methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core substituted at positions 4 and 4. The 4-position is occupied by a 4-ethoxyphenyl group, while the 6-position contains a [(5-chloro-2-methoxybenzenesulfonyl)methyl] substituent. Such derivatives are typically synthesized via Biginelli-like multicomponent reactions or post-functionalization of preformed pyrimidine scaffolds . The sulfonylmethyl group is rare in literature, suggesting unique physicochemical or pharmacological properties compared to simpler analogs.
Properties
IUPAC Name |
methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O7S/c1-4-32-15-8-5-13(6-9-15)20-19(21(26)31-3)16(24-22(27)25-20)12-33(28,29)18-11-14(23)7-10-17(18)30-2/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXUVOUGSNNTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Tetrahydropyrimidine Derivatives
Structural Variations and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- The target compound’s sulfonylmethyl group distinguishes it from simpler methyl or aryl-substituted analogs .
- The 4-ethoxyphenyl substituent introduces an ethoxy group, differing from common phenyl or fluorophenyl groups in analogs . Ethoxy may modulate lipophilicity and metabolic stability compared to smaller substituents.
Yield Comparison :
- Methyl 6-methyl-4-phenyl analogs achieve yields of 60–75% via one-pot synthesis .
- Bromomethyl derivatives (e.g., Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate) show lower yields (~50%) due to side reactions during halogenation .
Physicochemical Properties
- Solubility: Ethoxy and sulfonyl groups may reduce aqueous solubility compared to methyl/phenyl analogs. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo derivatives () are sparingly soluble in water but soluble in methanol or DMSO .
- Stability : Sulfonyl-containing compounds are generally stable under acidic conditions but may hydrolyze in basic media.
Biological Activity
Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with various functional groups that enhance its chemical reactivity and biological interactions. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O3 |
| Molar Mass | 294.73 g/mol |
| Density | 1.256 ± 0.06 g/cm³ |
| Melting Point | 213-215 °C |
| Boiling Point | 411.8 ± 45.0 °C |
| pKa | 11.16 ± 0.70 |
Preliminary studies indicate that this compound acts as a monastrol-type anti-cancer agent, inhibiting specific cellular pathways involved in tumor growth and proliferation. The presence of the 5-chloro-2-methoxybenzenesulfonyl moiety enhances lipophilicity, potentially facilitating better interaction with biological targets such as proteins and nucleic acids.
Interaction Studies
Research has suggested that the compound may bind to specific targets involved in cell cycle regulation or apoptosis pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for quantifying binding affinities and elucidating interaction mechanisms.
Biological Activity
The biological activity of this compound includes:
- Anti-Cancer Properties :
- Exhibits notable efficacy against various cancer cell lines.
- Functions by inhibiting pathways critical for tumor growth.
- Potential for Drug Development :
- May serve as a lead compound for new pharmaceuticals targeting cancer progression.
- Structural modifications could enhance efficacy or reduce toxicity.
Case Studies
Several studies have explored the biological effects of similar compounds within the tetrahydropyrimidine class:
Study 1: Monastrol Analogues
A study on monastrol analogues demonstrated their ability to inhibit mitotic kinesin Eg5, leading to cell cycle arrest in cancer cells. The unique substituents on the tetrahydropyrimidine core were found to significantly influence their biological activity.
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of tetrahydropyrimidines revealed that modifications at the phenyl ring could enhance anti-cancer activity. Compounds with electron-donating groups exhibited increased potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
